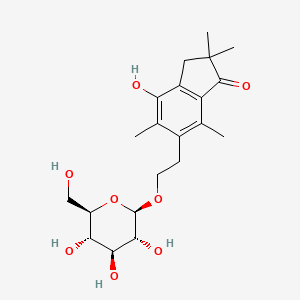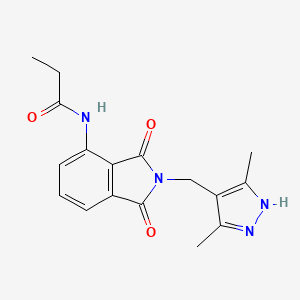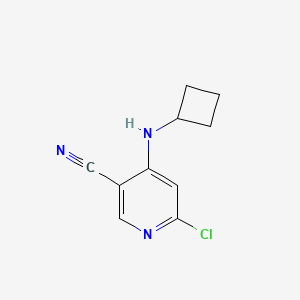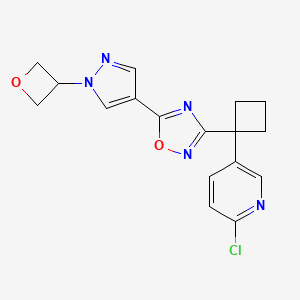
6-(Dimethylamino)pyrimidine-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Dimethylamino)pyrimidine-4-carbonitrile is a heterocyclic compound that features a pyrimidine ring substituted with a dimethylamino group at the 6-position and a cyano group at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Dimethylamino)pyrimidine-4-carbonitrile typically involves the reaction of appropriate pyrimidine derivatives with dimethylamine and cyanide sources.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Solvent-free methods or the use of green solvents may also be employed to enhance the sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
6-(Dimethylamino)pyrimidine-4-carbonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The dimethylamino group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation and reduction can lead to the formation of pyrimidine N-oxides or reduced pyrimidine derivatives .
Wissenschaftliche Forschungsanwendungen
6-(Dimethylamino)pyrimidine-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the development of biologically active molecules with potential therapeutic effects.
Medicine: The compound is investigated for its potential as an anticancer, antiviral, and antimicrobial agent.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 6-(Dimethylamino)pyrimidine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to various biological effects, such as the suppression of cancer cell proliferation or the inhibition of viral replication .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Aminopyrimidine: Similar in structure but lacks the dimethylamino and cyano groups.
6-Methylpyrimidine-4-carbonitrile: Similar but with a methyl group instead of a dimethylamino group.
2,4-Diaminopyrimidine: Contains two amino groups instead of a dimethylamino group.
Uniqueness
6-(Dimethylamino)pyrimidine-4-carbonitrile is unique due to the presence of both the dimethylamino and cyano groups, which confer distinct chemical reactivity and biological activity. These functional groups enhance its potential as a versatile intermediate in the synthesis of various bioactive compounds and its application in medicinal chemistry .
Eigenschaften
CAS-Nummer |
65735-63-9 |
|---|---|
Molekularformel |
C7H8N4 |
Molekulargewicht |
148.17 g/mol |
IUPAC-Name |
6-(dimethylamino)pyrimidine-4-carbonitrile |
InChI |
InChI=1S/C7H8N4/c1-11(2)7-3-6(4-8)9-5-10-7/h3,5H,1-2H3 |
InChI-Schlüssel |
BRWRTFOLUBQOQU-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=NC=NC(=C1)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-[3-(3-Bromophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B15245696.png)
![1h-Imidazo[4,5-b]pyrazin-5-ol](/img/structure/B15245702.png)



![5-Amino-1,3-dihydrobenzo[c][1,2,5]thiadiazole2,2-dioxide](/img/structure/B15245738.png)
![1-Methyl-1,5,6,7-tetrahydroimidazo[1,2-a]pyrimidine](/img/structure/B15245741.png)
![5-Chloro-3-(3-(trifluoromethoxy)phenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B15245748.png)
![2-Ethyl-1H-pyrazolo[1,5-b][1,2,4]triazol-7-amine](/img/structure/B15245750.png)
![4-Amino-5,6'-dichloro-3-fluoro-[2,3'-bipyridine]-6-carboxylic acid](/img/structure/B15245755.png)
